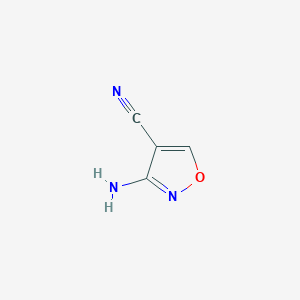

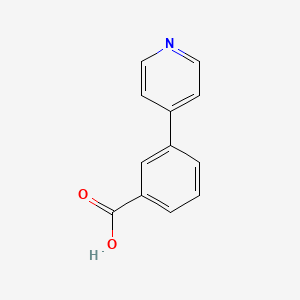

2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrol-3-carbonitril

Übersicht

Beschreibung

The compound 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a chemical entity that has been studied for its potential as a broad-spectrum metallo-β-lactamase inhibitor. Metallo-β-lactamases (MBLs) are enzymes that confer resistance to β-lactam antibiotics, and inhibitors of these enzymes are sought to restore the efficacy of these antibiotics against resistant strains of bacteria .

Synthesis Analysis

The synthesis of related pyrrole derivatives has been reported in the literature. For instance, 3-amino-5-benzyl-6-phenylpyridazine-4-carbonitrile was synthesized through the reaction of 4-substituted thiosemicarbazides with a cyclopropenylidene derivative, demonstrating the versatility of pyrrole synthesis methods . Although not the exact compound , this synthesis provides insight into the types of reactions that might be employed to synthesize similar pyrrole carbonitriles.

Molecular Structure Analysis

The structure of pyrrole derivatives is often confirmed using techniques such as single-crystal X-ray crystallography. For example, the structure of a pyridazine derivative was unambiguously confirmed using this method . This suggests that similar analytical techniques could be used to determine the molecular structure of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile.

Chemical Reactions Analysis

The reactivity of pyrrole carbonitriles can be complex, as seen in the reactions of 2-amino-4,5,6,7-tetrahydro benzothiophene-3-carbonitrile with various reagents leading to a range of heterocyclic compounds . This indicates that the chemical behavior of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile could also be diverse and context-dependent.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole carbonitriles can be inferred from related compounds. For instance, the crystal structure and conformation of a hexahydroquinoline derivative were determined, providing insights into the molecular geometry and potential intermolecular interactions . Similarly, the solubility and phase transfer catalysis conditions for the synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles were studied, which could be relevant for understanding the properties of the compound .

Wissenschaftliche Forschungsanwendungen

Synthese von pyrrolischen Makrozyklen

Diese Verbindung ist ein wertvoller Vorläufer bei der Synthese von pyrrolischen Makrozyklen. Diese Makrozyklen haben eine breite Palette von Anwendungen, darunter die Verwendung als Gerüste für komplexere chemische Strukturen. Sie sind besonders wichtig bei der Entwicklung neuer Pharmazeutika und Materialien mit einzigartigen elektronischen Eigenschaften .

Bausteine für Naturstoffe

Die Struktur von 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrol-3-carbonitril macht es zu einem idealen Baustein für die Synthese von Naturstoffen wie Prodigiosinen. Prodigiosine sind eine Gruppe von roten Pigmenten mit potentiellen Anwendungen in der Krebstherapie und als Immunsuppressiva .

Anionenbindende Mittel

Aufgrund seiner strukturellen Merkmale kann diese Verbindung zur Entwicklung von Anionenbindenden Mitteln verwendet werden. Diese Mittel sind im Bereich der Analytischen Chemie entscheidend für die Detektion und Quantifizierung von Anionen, was in der Umweltüberwachung und im Gesundheitswesen unerlässlich ist .

Ionen-Chemosensoren

Die Fähigkeit der Verbindung, stabile Komplexe mit Ionen zu bilden, macht sie für die Herstellung von Ionen-Chemosensoren geeignet. Diese Sensoren werden verwendet, um das Vorhandensein bestimmter Ionen in einer Lösung nachzuweisen, was in verschiedenen Industrien, darunter Wasseraufbereitung und Lebensmittelsicherheit, von entscheidender Bedeutung ist .

Antitumormittel

Die Forschung legt nahe, dass Derivate dieser Verbindung als Antitumormittel entwickelt werden könnten. Ihre Fähigkeit, mit biologischen Molekülen zu interagieren, könnte zur Entwicklung neuer Medikamente zur Behandlung von Krebs führen .

Photosensibilisatoren für die photodynamische Therapie (PDT)

Die Struktur der Verbindung ermöglicht ihren Einsatz bei der Entwicklung von Photosensibilisatoren für die PDT. Diese Therapie ist eine minimal invasive Behandlung, die lichtempfindliche Verbindungen verwendet, um Krebszellen abzutöten .

Leiterpolymere

This compound kann auch zur Synthese von leitfähigen Polymeren verwendet werden. Diese Polymere haben Anwendungen in der Elektronik und Materialwissenschaft, insbesondere bei der Entwicklung organischer Halbleiter .

Funktionelle Materialien durch Selbstassemblierung

Die inhärenten Eigenschaften dieser Verbindung, wie z. B. Dipol-Dipol-Wechselwirkung und π-π-Stapelung, ermöglichen die Bildung einzigartiger Selbstassemblierungen. Diese Assemblierungen können verwendet werden, um funktionelle Materialien mit potentiellen Anwendungen in der Nanotechnologie und Materialtechnik zu erzeugen .

Wirkmechanismus

Target of Action

The primary targets of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile are the three main subclasses of metallo-β-lactamases (MBLs), namely IMP-1 (representing the B1 subgroup), CphA (B2), and AIM-1 (B3) . These enzymes play a crucial role in antibiotic resistance, as they can hydrolyze a broad spectrum of β-lactam antibiotics.

Mode of Action

The compound interacts with its targets (MBLs) by inhibiting their activity . The 3-carbonitrile group, vicinal 4,5-diphenyl, and N-benzyl side chains of the pyrrole are important for the inhibitory potencies of these compounds .

Result of Action

The primary result of the compound’s action is the inhibition of MBLs . This inhibition disrupts the bacterial resistance mechanism against β-lactam antibiotics, potentially

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain kinases, thereby modulating their phosphorylation activity. This interaction can lead to alterations in signal transduction pathways, affecting cellular responses . Additionally, the compound can interact with nucleic acids, potentially influencing gene expression and protein synthesis.

Cellular Effects

The effects of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile on cellular processes are profound. It has been shown to impact cell signaling pathways, particularly those involved in cell growth and apoptosis. By modulating the activity of key signaling molecules, this compound can influence cell proliferation and survival . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and function, ultimately affecting cellular processes. Additionally, the compound can influence gene expression by interacting with DNA and RNA, leading to changes in transcription and translation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.

Metabolic Pathways

2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s metabolism can also influence its efficacy and toxicity, as the metabolites may have different biological activities.

Transport and Distribution

The transport and distribution of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile is essential for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall function. For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression.

Eigenschaften

IUPAC Name |

2-amino-1-benzyl-4,5-diphenylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3/c25-16-21-22(19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)27(24(21)26)17-18-10-4-1-5-11-18/h1-15H,17,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIMOGHICAZEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=C2N)C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377471 | |

| Record name | 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55817-67-9 | |

| Record name | 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1273754.png)

![5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1273763.png)

![2-[Cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B1273765.png)